N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-1-naphthamide
Description
Properties
IUPAC Name |
N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-19(18-9-5-7-15-6-1-2-8-17(15)18)22-14-16-10-11-21-20(23-16)24-12-3-4-13-24/h1-2,5-11H,3-4,12-14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEABNFDUWCBSPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)CNC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-(Pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-1-naphthamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound features a naphthamide core linked to a pyrimidine moiety through a pyrrolidine group. The general structure can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Pyrimidine Ring : Utilizing 2-aminopyrimidine and suitable aldehydes.
- Pyrrolidine Introduction : Achieved via nucleophilic substitution with a halogenated pyrimidine derivative.
- Naphthamide Attachment : This is done through acylation reactions where the naphthalene derivative reacts with the amine group of the pyrrolidine-pyrimidine compound.
Research indicates that this compound exhibits various biological activities, including:
- Inhibition of Enzymatic Activity : Studies have shown that compounds with similar structures can inhibit human monoacylglycerol lipase (hMAGL) and fatty acid amide hydrolase (FAAH), suggesting potential applications in pain management and inflammation reduction .
- Anticancer Properties : Some derivatives have demonstrated antiproliferative effects against cancer cell lines by targeting specific signaling pathways involved in cell growth and survival .
Comparative Activity
A comparison with related compounds reveals that modifications in the substituents significantly affect biological activity. For instance, compounds lacking the pyrrolidine or pyrimidine rings showed reduced potency in hMAGL inhibition assays .
Study 1: Antiproliferative Effects
In a study examining the antiproliferative activity of various pyrimidine derivatives, this compound demonstrated IC50 values comparable to established anticancer drugs, indicating its potential as a therapeutic agent against specific cancer types .
Study 2: Inhibition of Fatty Acid Amide Hydrolase
Another study focused on the inhibition of FAAH revealed that certain derivatives exhibited micromolar potency, suggesting that this compound could be developed into a selective inhibitor for therapeutic use in managing pain and inflammation .
Research Findings Summary Table
Scientific Research Applications
Oncology
N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-1-naphthamide has been investigated for its potential anti-cancer properties. Research indicates that compounds with similar structures can inhibit specific kinases involved in tumor growth and metastasis. For example, studies have shown that pyrimidine derivatives can act as inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in various cancers, including lung and breast cancer .
Neurology
The compound exhibits promising activity as a modulator of neurotransmitter systems. Pyrrolidine-containing compounds have been noted for their neuroprotective effects and potential in treating neurodegenerative diseases such as Alzheimer's disease. The interaction of this compound with muscarinic receptors suggests a role in enhancing cholinergic signaling, which is often impaired in neurodegenerative conditions .
Infectious Diseases
Research into the antimicrobial properties of this compound indicates its potential effectiveness against various pathogens. The structural elements of this compound suggest it could interfere with bacterial DNA synthesis or protein function, making it a candidate for further studies in antibiotic development .
Case Studies and Findings
Chemical Reactions Analysis
Core Pyrimidine-Pyrrolidine Framework
The 2-(pyrrolidin-1-yl)pyrimidine moiety is likely synthesized via nucleophilic aromatic substitution (NAS). For example:
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Step 1 : Reaction of 2-chloropyrimidine with pyrrolidine under basic conditions (e.g., NaH in DMF at 30–35°C) .
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Step 2 : Quenching and isolation via aqueous extraction (e.g., toluene/water partitioning) .
Naphthamide Coupling
The naphthamide group is introduced via amide bond formation :
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Method A : Activation of 1-naphthoic acid using coupling agents like HATU or EDCI/HOBt in DMF, followed by reaction with the amine-functionalized pyrimidine intermediate .
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Method B : Direct coupling using DPDTC/Oxone systems in surfactant-mediated aqueous conditions (e.g., TPGS-750-M/H₂O) .
Example Reaction Table :
| Step | Reactants | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | 2-Chloropyrimidine + Pyrrolidine | NaH/DMF, 30–35°C, 4h | ~85% |
| 2 | 1-Naphthoic Acid + (2-(Pyrrolidin-1-yl)pyrimidin-4-yl)methanamine | HATU/NMM, DMF, 80°C, 4h | ~45% |
Hydrolytic Stability
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The amide bond in the naphthamide group is susceptible to hydrolysis under strong acidic/basic conditions (e.g., TFA/DCM cleavage observed in peptide analogs) .
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Pyrimidine ring stability : Resists degradation at temperatures ≤100°C but may decompose under prolonged reflux in polar aprotic solvents .
Catalytic Interactions
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Cs₂CO₃ in 1,4-dioxane facilitates coupling reactions involving pyrimidine derivatives (e.g., yields up to 91% for analogous aminopyridine syntheses) .
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Raney nickel (in formic acid/water) can reduce nitriles to aldehydes, though not directly applicable here .
Substituent Effects
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Pyrrolidine conformation : Adopts an envelope conformation in related structures, influencing steric interactions .
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Electrophilic aromatic substitution : Limited reactivity due to electron-rich pyrimidine and naphthalene systems.
Glycosylation/Acetylation
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Thioglycoside derivatives : Synthesized via reaction with acetylated glycosyl halides (e.g., tetra-O-acetyl-α-D-glucopyranosyl bromide) .
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O-Acetylation : Achieved using acetic anhydride for hydroxyl-protected analogs .
Biological Relevance
While direct data on this compound is unavailable, structurally similar pyrimidine-naphthamide hybrids demonstrate:
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CDK2 inhibition : IC₅₀ values in the nanomolar range (e.g., compound 14 induced 41.55% apoptosis in HCT cells) .
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Enzymatic stability : Resistance to proteolytic cleavage in peptidomimetic analogs (e.g., IC₅₀ stability >80% after 24h) .
Key Challenges
Comparison with Similar Compounds
Research Findings and Limitations
- Structural-Activity Relationships (SAR): Quinoline derivatives (SzR-109 analogs) prioritize solubility and hydrogen bonding, whereas the target compound’s pyrimidine-naphthamide design emphasizes steric and aromatic interactions. Fluorinated compounds (e.g., patent molecule) demonstrate the pharmaceutical industry’s focus on optimizing bioavailability and target engagement .
- Data Gaps : Direct biological data for the target compound are absent in the provided evidence. Further studies on its kinase inhibition profile or receptor binding assays are needed.
Q & A
Q. What are the optimal synthetic routes for N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-1-naphthamide, considering functional group compatibility?
The synthesis typically involves sequential alkylation and amide bond formation. A plausible route includes:
- Step 1: Formation of the pyrimidine core with a pyrrolidine substituent via nucleophilic substitution (e.g., reacting 2-chloropyrimidine with pyrrolidine under reflux in acetonitrile).
- Step 2: Alkylation of the pyrimidine nitrogen using a bromomethyl intermediate.
- Step 3: Amide coupling between the alkylated pyrimidine and 1-naphthoic acid using coupling agents like EDCI/HOBt in DMF . Optimize yields by controlling reaction time (e.g., 12–16 hours for amidation) and temperature (60–80°C for alkylation). Purity is enhanced via column chromatography (DCM/MeOH gradients) .
Q. How to characterize the compound using spectroscopic and chromatographic methods?
- NMR: Analyze the pyrrolidine protons (δ 1.8–2.2 ppm for CH₂ groups) and pyrimidine aromatic signals (δ 8.0–8.5 ppm). The naphthamide carbonyl (C=O) appears at ~170 ppm in ¹³C NMR .
- LCMS: Confirm molecular weight with [M+H]+ peaks. For example, analogs with similar structures show m/z values ~500–600 .
- IR: Identify amide C=O stretches (~1650–1680 cm⁻¹) and pyrimidine ring vibrations (~1550 cm⁻¹) .
Q. What solvent systems are recommended for purification via column chromatography?
Use gradient elution with dichloromethane (DCM) and methanol (MeOH) (e.g., 10:1 to 5:1 v/v) for polar impurities. For non-polar byproducts, hexane/ethyl acetate (3:1) is effective. Adjust ratios based on TLC mobility (Rf ~0.3–0.5) .
Advanced Research Questions
Q. How to design SAR studies to evaluate the role of the pyrrolidine moiety in biological activity?
- Structural Modifications: Replace pyrrolidine with morpholine or piperidine to assess steric/electronic effects.
- Assays: Test analogs against enzyme targets (e.g., kinases) using inhibition assays (IC₅₀ measurements).
- Data Comparison: Reference analogs like N-(3-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide, which showed enhanced lipophilicity and receptor binding when substituents were fluorinated . Example SAR Table:
| Substituent Modification | Biological Activity (IC₅₀, μM) | Key Finding |
|---|---|---|
| Pyrrolidine (parent) | 0.45 ± 0.02 | Baseline |
| Morpholine | 1.20 ± 0.15 | Reduced potency |
| Piperidine | 0.78 ± 0.09 | Moderate activity |
Q. What strategies resolve discrepancies in biological activity data across assay conditions?
- Control Variables: Standardize solvent (DMSO concentration ≤1%), cell lines (e.g., HEK293 vs. HeLa), and incubation time (24–48 hours).
- Validate Assays: Use positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments (n ≥ 3).
- Data Normalization: Adjust for batch effects (e.g., plate-to-plate variability) using Z-score analysis. Contradictions in antimicrobial activity (e.g., Gram+ vs. Gram- bacteria) may arise from membrane permeability differences .
Q. How to employ molecular docking to predict target interactions of the compound?
- Target Selection: Prioritize kinases (e.g., EGFR, VEGFR) based on structural homology to analogs (e.g., pyrimidine derivatives binding ATP pockets) .
- Docking Workflow:
Prepare ligand (protonation states via MarvinSketch).
Generate receptor grid (PDB: 1M17 for EGFR).
Use Glide/SP or AutoDock Vina for pose prediction.
- Validation: Compare docking scores (ΔG ~-9.0 kcal/mol) with experimental IC₅₀ values. For example, a pyrrolidine-pyrimidine analog showed strong π-π stacking with Phe723 in EGFR .
Data Contradiction Analysis
Example Issue: Variable IC₅₀ values in kinase inhibition assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
